Erythromycin glutamate
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Overview
Description
Erythromycin glutamate is a derivative of erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Erythromycin is widely used to treat various bacterial infections, particularly those caused by gram-positive bacteria. This compound is formed by combining erythromycin with glutamic acid, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin glutamate involves the reaction of erythromycin with glutamic acid. This process typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the glutamate salt. The reaction is facilitated by the presence of a suitable catalyst or under mild heating conditions to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by its extraction and purification. The purified erythromycin is then reacted with glutamic acid under optimized conditions to produce this compound. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Erythromycin glutamate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Degradation products such as erythromycin oxime.
Reduction: Reduced forms of erythromycin.
Substitution: Various erythromycin derivatives with modified functional groups.
Scientific Research Applications
Erythromycin glutamate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of macrolide antibiotics under different chemical conditions.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the formulation of pharmaceutical products to enhance the solubility and stability of erythromycin.
Mechanism of Action
Erythromycin glutamate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides during translation. This inhibition prevents the synthesis of essential proteins, ultimately leading to bacterial cell death. The molecular targets include the ribosomal subunits, and the pathways involved are those related to protein synthesis.
Comparison with Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.
Roxithromycin: Similar to erythromycin but with a longer half-life and improved pharmacokinetic properties.
Uniqueness of Erythromycin Glutamate: this compound is unique due to its enhanced solubility and stability compared to erythromycin. This makes it more effective in certain formulations and applications, particularly in environments where erythromycin’s stability is compromised.
Properties
IUPAC Name |
(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXLRZTEFJWPE-OFWBJVIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H76N2O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16667-03-1 |
Source
|
Record name | Erythromycin glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-glutamic acid, compound with erythromycin (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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